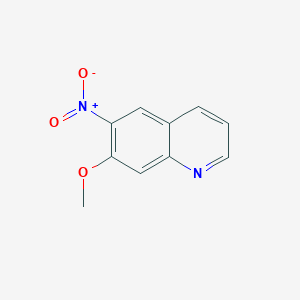

7-Methoxy-6-nitro-quinoline

Descripción

7-Methoxy-6-nitro-quinoline (hypothetical structure based on nomenclature) is a quinoline derivative with methoxy (-OCH₃) and nitro (-NO₂) substituents at positions 7 and 6, respectively. Quinoline derivatives are widely studied for their biological activities, including antimalarial, anticancer, and kinase-inhibitory effects, driven by substituent positioning and electronic effects .

Propiedades

Fórmula molecular |

C10H8N2O3 |

|---|---|

Peso molecular |

204.18 g/mol |

Nombre IUPAC |

7-methoxy-6-nitroquinoline |

InChI |

InChI=1S/C10H8N2O3/c1-15-10-6-8-7(3-2-4-11-8)5-9(10)12(13)14/h2-6H,1H3 |

Clave InChI |

ISWMWYCPINAUDZ-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

2.1. 6-Methoxy-3-nitroquinoline (CAS 159454-73-6)

- Structure : Methoxy at position 6, nitro at position 3.

- Molecular Formula : C₁₀H₈N₂O₃ (MW: 216.18).

- Synthesis: Not explicitly detailed, but nitro-substituted quinolines are often synthesized via electrophilic substitution or nucleophilic aromatic displacement .

- Properties: Limited commercial availability (discontinued in some batches), with purity ≥95% reported .

2.2. 7-Chloro-6-methoxy-2-(2-nitrophenyl)quinoline-5,8-dione (CAS 61472-29-5)

- Structure : Additional 2-nitrophenyl and dione groups differentiate it from the target compound.

- Molecular Formula : C₁₆H₉ClN₂O₅ (MW: 344.71).

- Applications : Used in research for its complex substituent profile, though specific biological data are unavailable .

- Key Difference: The quinone moiety and chloro substituent introduce redox activity and electrophilicity, which are absent in 7-methoxy-6-nitro-quinoline.

2.3. 7-Methyl-8-nitroquinoline (CAS 7471-63-8)

- Structure : Methyl at position 7, nitro at position 7.

- Molecular Formula : C₁₀H₈N₂O₂ (MW: 188.18).

- Key Difference : The nitro group at position 8 may sterically hinder interactions with enzymatic targets compared to position 5.

2.4. 4-Chloro-6,7-dimethoxyquinoline

- Structure : Chloro at position 4, methoxy at positions 6 and 7.

- Molecular Formula: C₁₁H₁₀ClNO₂ (MW: 223.66).

- Synthesis : Prepared via phosphorylation of 6,7-dimethoxynaphthalen-1-ol with POCl₃, yielding 70% purity after chromatography .

- Crystallography: Near-planar quinoline ring with intramolecular C–H⋯Cl interactions stabilizing the structure .

- Key Difference : Dual methoxy groups enhance electron-donating effects, while the chloro substituent introduces electrophilic character absent in the target compound.

Structural and Functional Analysis

Table 1: Comparative Properties of 7-Methoxy-6-nitro-quinoline and Analogs

*Hypothetical data inferred from analogs.

3.1. Electronic Effects

- Nitro Group: The -NO₂ group is a strong electron-withdrawing substituent. Position 6 in the target compound may direct electrophilic attacks to adjacent positions, unlike position 3 in 6-methoxy-3-nitroquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.